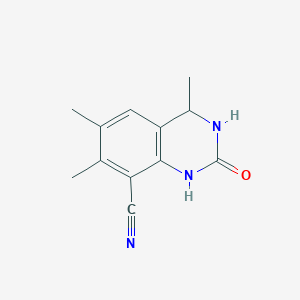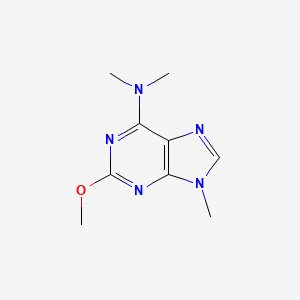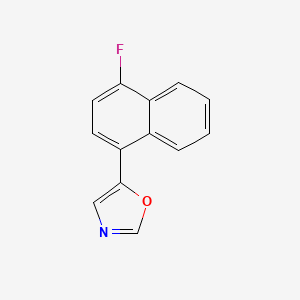![molecular formula C11H19NOSi B11893037 N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-61-0](/img/structure/B11893037.png)
N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine is an organic compound that features a silane group bonded to a benzylamine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3-methoxybenzylamine with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-Methoxybenzylamine} + \text{Trimethylchlorosilane} \rightarrow \text{N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine} + \text{HCl} ]
The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
化学反应分析
Types of Reactions
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving silane derivatives.
Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.
Medicine: Due to its unique chemical properties, this compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound’s properties make it useful in the development of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism by which N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine can be compared with other similar compounds, such as:
N-(3-Methoxybenzyl)palmitamide: Known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: Another compound with similar structural features, used in various biological and chemical studies.
属性
IUPAC Name |
1-(3-methoxyphenyl)-N-trimethylsilylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOSi/c1-13-11-7-5-6-10(8-11)9-12-14(2,3)4/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIIAGAHDZCGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30843200 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30843200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920033-61-0 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30843200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
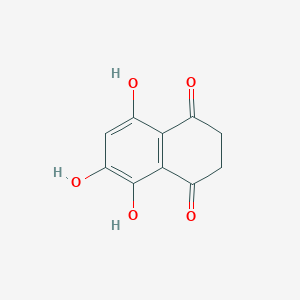


![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
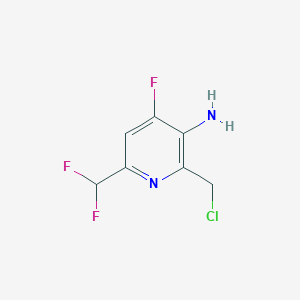


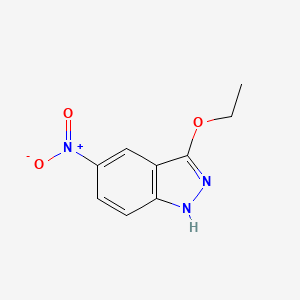

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
